N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid

Descripción general

Descripción

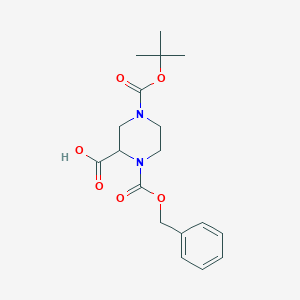

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a chemical compound with the molecular formula C18H24N2O6. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group, which are commonly used as protecting groups in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid typically involves the protection of the piperazine ring with Boc and Cbz groups. One common method is to start with piperazine and sequentially introduce the Boc and Cbz groups under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate for Boc protection and benzyl chloroformate for Cbz protection.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc and Cbz groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the piperazine ring.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include trifluoroacetic acid for Boc deprotection and hydrogenation catalysts for Cbz deprotection.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while deprotection of the Cbz group yields the corresponding piperazine derivative.

Aplicaciones Científicas De Investigación

One of the primary applications of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is in peptide synthesis . The compound serves as a building block due to its reactive carboxylic acid functionality, which allows for the formation of peptide bonds. The dual protection strategy provided by Boc and Cbz groups enables selective modification during the assembly of peptide chains .

Case Study: Synthesis of Piperazine-containing Peptides

In a study focusing on the synthesis of piperazine-based peptides, this compound was successfully coupled with various amino acids to yield peptides that exhibited enhanced biological activity. The presence of the piperazine moiety contributed to the structural diversity necessary for exploring structure-activity relationships in drug discovery.

Chiral Reagents

This compound is also employed as a chiral reagent in asymmetric synthesis. Its ability to create chiral centers allows for the production of enantiomerically enriched compounds, which are crucial in pharmaceutical applications where chirality can significantly affect drug efficacy and safety .

Example: Asymmetric Synthesis

In asymmetric synthesis protocols, this compound has been used to generate chiral intermediates that serve as precursors for various bioactive molecules, demonstrating its importance in the development of new pharmaceuticals .

While specific biological activities of this compound are not extensively documented, derivatives containing piperazine moieties are known for their diverse pharmacological properties. Research indicates that piperazine-containing compounds can exhibit activities such as:

- Antidepressant effects

- Antipsychotic properties

- Antimicrobial activity

The exploration of this compound's derivatives may uncover novel therapeutic agents .

Mecanismo De Acción

The mechanism of action of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid involves its ability to act as a protecting group in organic synthesis. The Boc and Cbz groups protect the piperazine ring from unwanted reactions, allowing for selective functionalization. The compound can also interact with biological targets, such as enzymes or receptors, through its piperazine core.

Comparación Con Compuestos Similares

Similar Compounds

- N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid

- 4-Boc-piperazine-2-carboxylic acid

- N-4-叔丁氧羰基-N-1-苄氧羰基-2-哌嗪羧酸

Uniqueness

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is unique due to the presence of both Boc and Cbz protecting groups, which provide versatility in synthetic applications. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.

Actividad Biológica

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in medicinal chemistry, pharmacology, and its role as a versatile building block in peptide synthesis.

Structural Overview

This compound has the molecular formula and a molecular weight of approximately 364.4 g/mol. Its structure includes a piperazine ring with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, which enhance its reactivity and stability during synthetic processes . The compound is typically encountered as a white to off-white solid and is known for its stability under ambient conditions.

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit antimicrobial properties. These compounds have shown inhibitory effects against various bacteria and fungi, making them candidates for further investigation in the development of antimicrobial agents .

The mechanism of action for this compound primarily involves its role as an intermediate in organic synthesis. The protective groups (Boc and Cbz) allow selective reactions at specific sites on the molecule, facilitating the synthesis of more complex structures. Upon deprotection, the free amine can engage in nucleophilic substitution reactions, which are crucial in drug development .

Applications in Medicinal Chemistry

This compound serves as a valuable building block for peptide synthesis due to its dual protection strategy. This versatility allows for the creation of piperazine-based scaffolds that can be further modified to explore structure-activity relationships (SAR) in drug discovery .

Case Studies and Research Findings

Several studies have highlighted the potential of piperazine derivatives in therapeutic applications:

- Cancer Therapy : Some piperazine derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction and cytotoxicity against specific cancer cell lines .

- Alzheimer's Disease : Research indicates that piperazine-based compounds can inhibit key enzymes involved in neurodegenerative diseases, suggesting potential applications in Alzheimer's treatment .

- DPP-4 Inhibitors : Studies on related compounds have shown promising DPP-4 inhibitory activity, which is relevant for diabetes treatment .

Comparative Analysis of Piperazine Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Boc-piperazine | Contains only one Boc group | Simpler structure, less steric hindrance |

| N-Cbz-piperazine | Contains only one Cbz group | Useful for selective reactions without Boc |

| 1-(tert-butoxycarbonyl)-piperazine | Only has a Boc group without Cbz | Lacks the benzyloxycarbonyl moiety |

| N,N-Dimethylpiperazine | Dimethyl substitution on nitrogen atoms | Different steric and electronic properties |

The comparative analysis highlights the uniqueness of this compound due to its dual protection strategy, enhancing its reactivity profile compared to simpler piperazine derivatives .

Propiedades

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXMXZZARNRMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373529 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126937-41-5 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126937-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.